molecular formula C20H40N2O B14312242 1-Dodecyl-4-(oxolan-2-YL)piperazine CAS No. 110327-69-0

1-Dodecyl-4-(oxolan-2-YL)piperazine

Cat. No.: B14312242
CAS No.: 110327-69-0
M. Wt: 324.5 g/mol
InChI Key: XBYAPZZZYFAYBI-UHFFFAOYSA-N
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Description

1-Dodecyl-4-(oxolan-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-4-(oxolan-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine . This process can be adapted to produce this compound by incorporating the appropriate substituents during the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecyl-4-(oxolan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonium salts in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Dodecyl-4-(oxolan-2-yl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Dodecyl-4-(oxolan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or antifungal effects.

Comparison with Similar Compounds

    Piperazine: A simpler compound with a six-membered ring containing two nitrogen atoms.

    1,4-Diazacyclohexane: Another piperazine derivative with different substituents.

    Hexahydropyrazine: A related compound with similar structural features.

Uniqueness: 1-Dodecyl-4-(oxolan-2-yl)piperazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the dodecyl group and the oxolan-2-yl group enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

110327-69-0

Molecular Formula

C20H40N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1-dodecyl-4-(oxolan-2-yl)piperazine

InChI

InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-14-21-15-17-22(18-16-21)20-13-12-19-23-20/h20H,2-19H2,1H3

InChI Key

XBYAPZZZYFAYBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCN(CC1)C2CCCO2

Origin of Product

United States

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